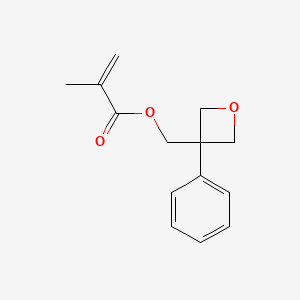
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
Vue d'ensemble
Description
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, also known as PMPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMPO is a synthetic compound that belongs to the class of oxetanes, which are cyclic ethers containing a three-membered ring.
Mécanisme D'action
The mechanism of action of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate as an anticancer agent is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has been shown to induce apoptosis in cancer cells by inhibiting this pathway, leading to cell death.
Effets Biochimiques Et Physiologiques
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anticancer agent. However, more studies are needed to determine its toxicity in vivo and its potential side effects. (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate include its limited availability and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, including:
1. Further studies on the mechanism of action of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate as an anticancer agent, to better understand its potential therapeutic applications.
2. Optimization of the synthesis method for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, to improve the yield and purity of the compound.
3. Development of new applications for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate in materials science, such as the preparation of novel polymers with unique properties.
4. Studies on the toxicity and safety of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate in vivo, to determine its potential side effects.
5. Exploration of the potential antioxidant properties of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, and its potential applications in the treatment of oxidative stress-related diseases.
In conclusion, (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is a synthetic compound with potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Further research is needed to fully understand its mechanism of action, toxicity, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate involves the reaction between 3-phenyloxetan-3-ol and 2-methylprop-2-enoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a nucleophilic substitution reaction to form (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate. The yield of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and reaction temperature.
Applications De Recherche Scientifique
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has been studied for its potential applications in various fields, such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate can be used as a building block for the synthesis of more complex molecules. In materials science, (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate can be used as a monomer for the preparation of polymers with unique properties. In medicinal chemistry, (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(3-phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11(2)13(15)17-10-14(8-16-9-14)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBCTHZLFURRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(COC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652633 | |
| Record name | (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
CAS RN |
1076198-41-8 | |
| Record name | (3-Phenyl-3-oxetanyl)methyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




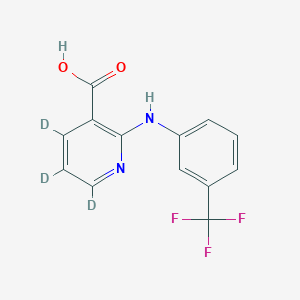
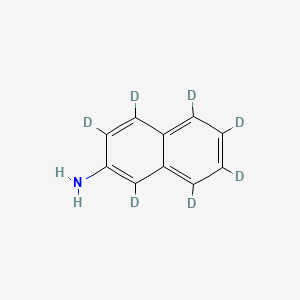
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)
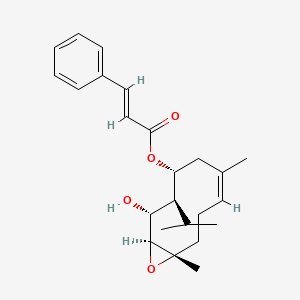
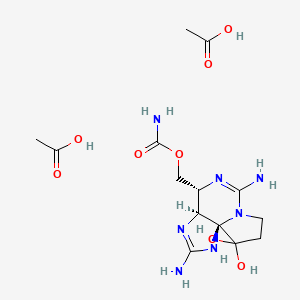
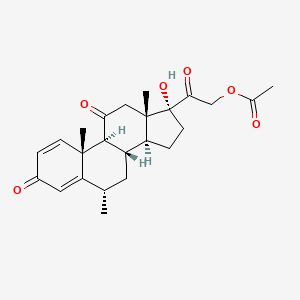
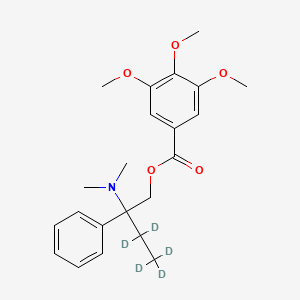
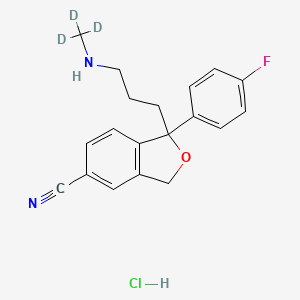
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
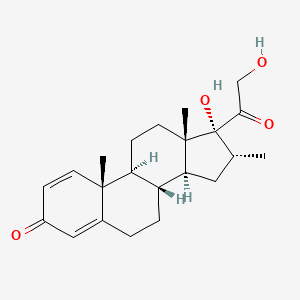
![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)